4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXHAWCVPPVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459098 | |
| Record name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-75-3 | |
| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 3-methoxy-1-propanol in the presence of a base such as sodium methylate. The reaction is carried out in methanol and heated for a specific duration . Another method involves the use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) and toluene, followed by the addition of 3-methoxy-1-propanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxypropoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.
Reduction: 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is utilized as an intermediate in the synthesis of more complex organic molecules. Its methoxy and propoxy substituents enhance its reactivity, making it a valuable building block for the development of new materials and pharmaceuticals .
Synthesis of Bioactive Compounds:
This compound is also involved in the synthesis of bioactive molecules. For instance, it serves as a precursor in the preparation of various pharmaceutical intermediates, including those used in antihypertensive medications like aliskiren hemifumarate .
Biological Research
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Activity:
The compound has been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further exploration in nutraceutical formulations .
Therapeutic Applications:
Ongoing research aims to explore the therapeutic potential of this compound, particularly in drug development. Its structural features may contribute to interactions with biological targets, leading to novel therapeutic agents .
Industrial Applications
Fragrance and Flavor Industry:
In industrial settings, this compound is used in the production of fragrances and flavors. Its aromatic properties make it suitable for use in cosmetic products and food flavoring agents .
Material Science:
The compound's unique chemical structure allows it to be incorporated into various materials, enhancing their properties. It is being investigated for use in polymer science and materials engineering due to its potential to modify physical characteristics such as flexibility and thermal stability .
Data Table: Summary of Applications
Case Studies
-
Synthesis of Antihypertensive Agents:
A study demonstrated the synthesis of (R)-4-(2-(halomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene using this compound as a key intermediate. This highlights its importance in developing effective antihypertensive therapies . -
Antimicrobial Efficacy Testing:
In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated significant antimicrobial activity, paving the way for further research into its use as an antibacterial agent .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The methoxy and methoxypropoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Variations in Alkoxy Chains
The length and terminal groups of alkoxy substituents significantly influence reactivity and bioactivity:
Key Insight: Longer alkoxy chains (e.g., propoxy vs. Terminal functional groups (e.g., morpholine) introduce hydrogen-bonding sites, enhancing biological interactions.
Electron-Withdrawing vs. Electron-Donating Groups
Electron-donating (e.g., methoxy) and withdrawing (e.g., nitro, trifluoromethyl) groups modulate aldehyde reactivity:
Key Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase aldehyde reactivity in condensation reactions, while electron-donating groups (e.g., -OCH₃) stabilize intermediates in pharmaceutical syntheses.
Steric and Positional Effects
Substituent position and steric bulk impact molecular conformation and applications:
Key Insight : Bulky substituents (e.g., benzyloxy) hinder reaction kinetics but provide sites for further functionalization. Positional isomerism (e.g., 3- vs. 4-substitution) alters electronic distribution, affecting solubility and crystallization behavior.
Biological Activity
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, with the molecular formula C₁₂H₁₆O₄, is an organic compound characterized by a benzaldehyde functional group and two methoxy substituents. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a synthetic intermediate. This article explores its biological activity, synthesis methods, and relevant research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Condensation Reactions : Utilizing aldehydes and alcohols under acidic conditions.
- Reduction Reactions : Reducing corresponding ketones or esters using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Cycloaddition Reactions : Employed in the synthesis of pharmacologically active substances such as renin inhibitors .
Biological Activity
Research indicates that this compound exhibits various biological activities, which may include:
- Antioxidant Properties : Similar compounds have shown potential antioxidant effects, suggesting that this compound may help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It has been implicated in the synthesis of enzyme inhibitors, particularly for therapeutic applications targeting hypertension through renin inhibition .
- Reactivity with Biological Targets : The compound's unique structure allows it to interact with enzymes and receptors, potentially influencing metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to this compound. Here are some notable findings:
- A study demonstrated that derivatives of benzaldehyde can exhibit significant inhibitory effects on certain enzymes, which could lead to therapeutic applications in treating diseases related to metabolic dysfunctions.
- Research on similar methoxy-substituted benzaldehydes indicated their potential use as anti-inflammatory agents due to their ability to modulate inflammatory pathways.
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | Contains trifluoromethyl group; used in agrochemicals. |
| Isovanillin | C₈H₈O₃ | Known for antioxidant properties; methoxy-substituted. |
| Vanillin | C₈H₈O₃ | Widely used flavoring agent; structurally similar. |
The structural characteristics of this compound, particularly its dual methoxy groups and propyl ether linkage, may contribute to its distinct reactivity and potential biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
